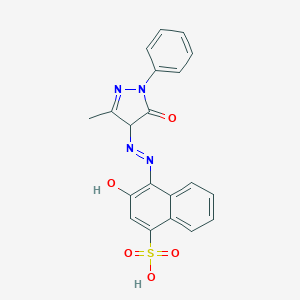
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan IV, and it is a synthetic dye that is used in various applications, including staining biological samples, coloring textiles, and as a food additive. Sudan IV is a red-colored powder that is soluble in organic solvents and has a molecular weight of 408.5 g/mol.
Mecanismo De Acción
The mechanism of action of Sudan IV involves its ability to bind to lipids, including triglycerides and cholesterol, in biological samples. This binding results in the formation of a colored complex that can be visualized using various techniques, including microscopy and spectrophotometry.
Efectos Bioquímicos Y Fisiológicos
Sudan IV has been shown to have various biochemical and physiological effects. Studies have shown that Sudan IV can induce lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, Sudan IV has been shown to have cytotoxic effects on various cell lines, including human hepatoma cells and human breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sudan IV has several advantages and limitations when used in lab experiments. One of the advantages of Sudan IV is its ability to selectively stain lipids in biological samples. This property makes it a useful tool in lipid research. However, Sudan IV has limitations, including its toxicity and potential for inducing oxidative stress and cell damage.
Direcciones Futuras
There are several future directions for research involving Sudan IV. One area of research is the development of new staining agents that are less toxic and have fewer side effects than Sudan IV. Additionally, research can be conducted to investigate the potential therapeutic applications of Sudan IV, including its use in cancer treatment. Finally, further studies can be conducted to elucidate the mechanism of action of Sudan IV and its effects on cellular processes.
Métodos De Síntesis
The synthesis of Sudan IV involves the reaction of 1-naphthalenesulfonic acid with diazonium salt of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-amine. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid. The product is then purified using various techniques, including recrystallization, chromatography, and distillation.
Aplicaciones Científicas De Investigación
Sudan IV has been widely used in scientific research for various applications. One of the most common uses of Sudan IV is as a staining agent for biological samples. This compound is used to stain lipids, including triglycerides and cholesterol, in tissues and cells. Sudan IV is also used in the textile industry as a dye for synthetic fibers. Additionally, Sudan IV has been used as a food additive to color fats and oils.
Propiedades
Número CAS |
14954-75-7 |
|---|---|
Nombre del producto |
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- |
Fórmula molecular |
C20H16N4O5S |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29/h2-11,18,25H,1H3,(H,27,28,29) |
Clave InChI |
SMWFPWCQIMMAHI-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NN(C(=O)C1NN=C2C3=CC=CC=C3C(=CC2=O)S(=O)(=O)O)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4 |
Otros números CAS |
14954-75-7 |
Sinónimos |
4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



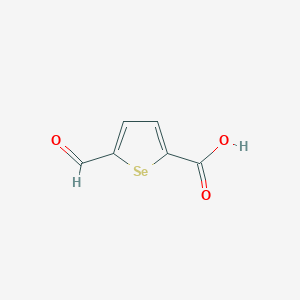
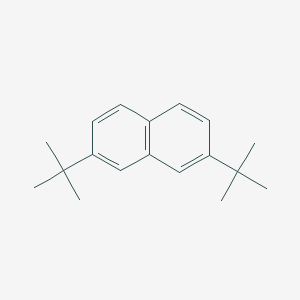
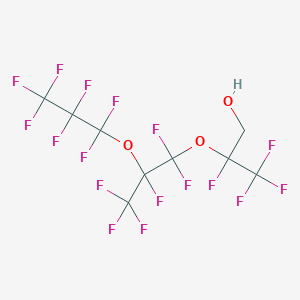
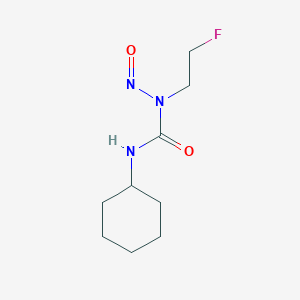
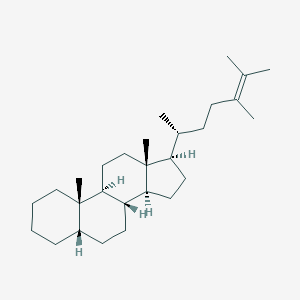


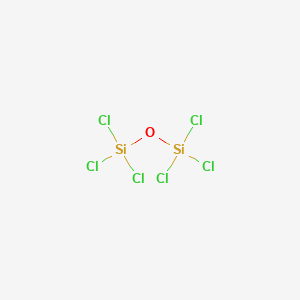

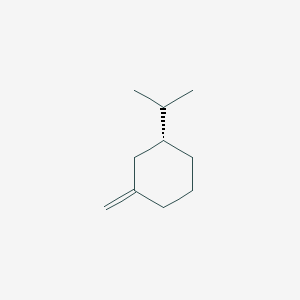
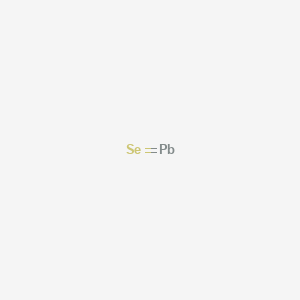
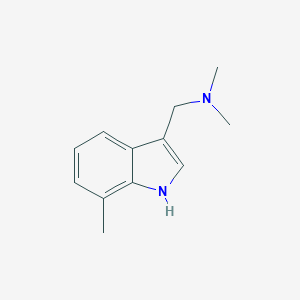
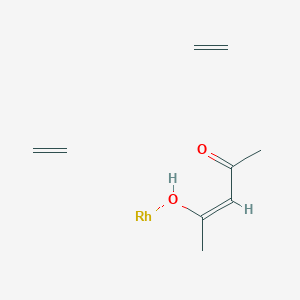
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)